REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]2=[N:6][CH:7]=1.[B:18]1(B2OC(C)(C)C(C)(C)O2)[O:22]C(C)(C)C(C)(C)[O:19]1.C([O-])(=O)C.[K+]>CN(C=O)C>[C:14]([O:13][C:11]([N:8]1[C:5]2=[N:6][CH:7]=[C:2]([B:18]([OH:22])[OH:19])[CH:3]=[C:4]2[CH2:10][CH2:9]1)=[O:12])([CH3:17])([CH3:16])[CH3:15] |f:2.3|
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Name
|
|
Quantity
|
725 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(=NC1)N(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
894 mg
|
Type
|
reactant
|
Smiles
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B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
potassium acetate
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
[1,1-Bis(diphenylphosphino)-ferrocene]dichloropalladium (II) dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
complex
|
Quantity
|
34.3 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
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FILTRATION
|
Details
|
RXN was filtered
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under high vacuum
|
Type
|
CUSTOM
|
Details
|
The residual was partitioned between EtOAc and saturated aqueous NaCl
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a 25 g silica gel cartridge with 1˜4% MeOH in DCM as solvent
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC=2C1=NC=C(C2)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |